5-Methoxyquinolin-8-ol
Overview
Description
5-Methoxyquinolin-8-ol is an organic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Scientific Research Applications
5-Methoxyquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that quinoline derivatives, which include 5-methoxyquinolin-8-ol, can interact with various biological targets, leading to a range of potential effects
Biochemical Pathways
Quinoline derivatives have been shown to impact a variety of biological processes
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dry environment These properties may impact the compound’s bioavailability
Result of Action
Quinoline derivatives have been shown to have a wide range of biological activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For this compound, factors such as temperature and humidity may impact its stability . Additionally, epigenetic factors, which can be influenced by the environment, may also play a role in the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinolin-8-ol typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method yields the intermediate 8-bromo-2,4-dichloro-5-methoxyquinoline, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methoxy group or other substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while reduction can produce quinoline alcohols .
Comparison with Similar Compounds
8-Hydroxyquinoline: Another quinoline derivative with similar chemical properties but different biological activities.
5-Chloro-8-hydroxyquinoline: Known for its use as an antiseptic and disinfectant.
5,6,7,8-Tetrahydroquinoline: A reduced form of quinoline with distinct chemical reactivity.
Uniqueness: 5-Methoxyquinolin-8-ol stands out due to its specific methoxy substitution at the 5-position, which imparts unique chemical and biological properties. This substitution enhances its potential as an enzyme inhibitor and broad-spectrum anti-infective agent .
Properties
IUPAC Name |
5-methoxyquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-5-4-8(12)10-7(9)3-2-6-11-10/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVWSINPGRCGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632216 | |
Record name | 5-Methoxyquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57334-35-7 | |
Record name | 5-Methoxyquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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